Ethyl 3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxylate
Description
Ethyl 3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted at position 3 with a 2-(p-tolyloxy)acetamido group and at position 2 with an ethyl carboxylate moiety. The structural uniqueness of this compound lies in the p-tolyloxy acetamido side chain, which introduces both aromatic (p-tolyl) and hydrogen-bonding (acetamido) functionalities. These features may enhance target binding affinity and modulate physicochemical properties such as solubility and bioavailability compared to simpler benzofuran derivatives.
Properties
IUPAC Name |
ethyl 3-[[2-(4-methylphenoxy)acetyl]amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-3-24-20(23)19-18(15-6-4-5-7-16(15)26-19)21-17(22)12-25-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQLQUNQXIRITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxylate typically involves multiple steps. One common method includes the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to obtain ethyl 5-nitrobenzofuran-2-carboxylate . This intermediate is then subjected to further reactions to introduce the p-tolyloxy and acetamido groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studying its effects on different biological systems.
Medicine: Due to its potential anti-tumor and antibacterial properties, it is being investigated for use in drug development.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the compound’s observed biological effects, such as anti-tumor or antibacterial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzofuran Derivatives
To contextualize the properties of Ethyl 3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxylate, we compare it with analogous compounds, focusing on structural variations, biological activities, and crystallographic data.
Table 1: Structural and Functional Comparison of Selected Benzofuran Derivatives
* Inferred from structural analogs; specific data for the target compound is pending experimental validation.
Structural Analysis
- Position 3 Substituents: The p-tolyloxy acetamido group in the target compound introduces aromaticity (from p-tolyl) and hydrogen-bonding capacity (from acetamido). This contrasts with methylsulfinyl in the comparator compound , which is more polarizable and may influence redox interactions.
Position 2 Substituents :
- Both compounds feature an ethyl ester at position 2, a common motif to enhance lipophilicity and metabolic stability.
Pharmacological Implications
Antimicrobial Activity :
- The comparator compound exhibits antibacterial and antifungal properties, attributed to the methylsulfinyl group’s electrophilic reactivity, which may disrupt microbial enzyme function .
- The target compound’s acetamido group could enhance solubility and facilitate hydrogen bonding with bacterial targets (e.g., peptidoglycan synthases), though experimental validation is required.
- Antitumor Potential: Benzofurans with p-tolyl groups (as in the target compound) have shown enhanced cytotoxicity in cancer cell lines due to improved intercalation with DNA or kinase inhibition.
Physicochemical and Crystallographic Properties
- Solubility :
- The p-tolyloxy acetamido group likely increases hydrophilicity compared to the methylsulfinyl and cyclohexyl substituents in the comparator compound.
- Crystal Packing :
- The comparator compound crystallizes in an orthorhombic system with strong intermolecular hydrogen bonds involving the methylsulfinyl group . The target compound’s crystal structure remains uncharacterized, but its acetamido group could promote similar hydrogen-bonded networks.
Biological Activity
Ethyl 3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a benzofuran core, which is a significant structural motif in many biologically active compounds. The presence of the p-tolyloxy and acetamido groups enhances its pharmacological properties, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. The benzofuran structure allows for:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes that play roles in cancer progression and inflammation.
- Modulation of Receptor Activity : The compound can interact with various receptors, potentially leading to anti-tumor or anti-inflammatory effects.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as A-431 (human epidermoid carcinoma) and HT29 (human colon adenocarcinoma).
Anti-inflammatory Activity
The compound has shown promise in reducing inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be linked to specific structural features:
- Benzofuran Core : Essential for biological activity due to its ability to interact with various biological targets.
- Substituents : The presence of the p-tolyloxy group enhances lipophilicity, improving membrane permeability and bioavailability.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound inhibited cell growth significantly compared to control groups. The observed IC50 values suggest that it is more potent than some existing chemotherapeutic agents.
- Animal Models : In vivo studies using murine models have shown that treatment with this compound resulted in reduced tumor sizes and improved survival rates compared to untreated controls.
Q & A
Q. What are the key synthetic methodologies for Ethyl 3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxylate, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including:
- Benzofuran core formation : Radical cyclization or coupling reactions (e.g., C–H arylation) to construct the fused benzene-furan ring .
- Amide bond formation : Coupling agents like EDC or DCC are used to attach the p-tolyloxy acetamido group to the benzofuran core .
- Esterification : Ethyl ester introduction via nucleophilic acyl substitution . Key factors affecting yield include solvent choice (e.g., DMF for polar intermediates), temperature control (e.g., 0–60°C for amidation), and catalyst selection (e.g., Pd catalysts for cross-coupling) . Purity is optimized via column chromatography or recrystallization .
Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its identity?
- NMR spectroscopy : H and C NMR identify proton environments (e.g., ethyl ester at δ ~4.3 ppm, aromatic protons at δ ~6.8–7.5 ppm) and carbon types (e.g., carbonyl carbons at δ ~165–170 ppm) .
- IR spectroscopy : Peaks at ~1700 cm (ester C=O) and ~1650 cm (amide C=O) confirm functional groups .
- Mass spectrometry : HRMS provides exact molecular weight (e.g., [M+H] for CHNO: theoretical 362.1389) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s potential pharmacological activity, and how are these studied experimentally?
- Molecular docking : Computational models predict interactions with targets like viral proteases or kinases, guided by the p-tolyloxy group’s hydrophobicity and the amide’s hydrogen-bonding capacity .
- Enzyme inhibition assays : In vitro testing against COX-2 or HIV-1 reverse transcriptase quantifies IC values (e.g., µM range) .
- Cellular assays : Antiproliferative activity in cancer cell lines (e.g., MCF-7) is measured via MTT assays, with structure-activity relationships (SAR) linking electron-withdrawing substituents (e.g., p-tolyloxy) to enhanced activity .
Q. How do structural modifications (e.g., halogen substitution) alter the compound’s bioactivity, and what methodologies guide these optimizations?
- Halogen introduction : Fluorine at the phenoxy group (as in ) increases lipophilicity (logP ↑), enhancing blood-brain barrier penetration .
- Methoxy vs. methyl groups : Methoxy substituents () improve solubility but may reduce target affinity due to steric effects .
- SAR studies : Parallel synthesis of derivatives with varying substituents followed by high-throughput screening identifies optimal moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
